molecular formula C12H23NO3 B13331858 tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13331858
M. Wt: 229.32 g/mol
InChI Key: CZGGVYDUTBZKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can revert it back to the alcohol form .

Scientific Research Applications

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(8-14)10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

CZGGVYDUTBZKDK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.